molecular formula C20H24ClFN4O2S B8087039 3-[1-[(Z)-4-amino-2-fluorobut-2-enyl]-2-methylpyrrolo[3,2-b]pyridin-3-yl]-N,N-dimethylbenzenesulfonamide;hydrochloride

3-[1-[(Z)-4-amino-2-fluorobut-2-enyl]-2-methylpyrrolo[3,2-b]pyridin-3-yl]-N,N-dimethylbenzenesulfonamide;hydrochloride

Cat. No.: B8087039
M. Wt: 438.9 g/mol
InChI Key: KLWZKAGUIGUVAY-LFMIJCLESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PXS-5153A (monohydrochloride) is a potent, selective, orally active, and fast-acting inhibitor of lysyl oxidase like 2 and lysyl oxidase like 3 enzymes. It has shown significant potential in reducing crosslinks and ameliorating fibrosis. The compound exhibits an IC50 of less than 40 nanomolar for lysyl oxidase like 2 across all mammalian species and an IC50 of 63 nanomolar for human lysyl oxidase like 3 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PXS-5153A (monohydrochloride) involves multiple steps, including the preparation of the core structure followed by the introduction of functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized to achieve high purity and selectivity .

Industrial Production Methods: Industrial production of PXS-5153A (monohydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The compound is produced under controlled conditions to maintain its efficacy and stability .

Chemical Reactions Analysis

Scientific Research Applications

PXS-5153A (monohydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

PXS-5153A (monohydrochloride) exerts its effects by inhibiting the enzymatic activity of lysyl oxidase like 2 and lysyl oxidase like 3. These enzymes are responsible for the oxidation of the ε-amino group of lysine or hydroxylysine on collagen side-chains, leading to collagen crosslinking. By inhibiting these enzymes, PXS-5153A (monohydrochloride) reduces collagen crosslinking, thereby ameliorating fibrosis. The compound’s fast-acting nature allows it to block enzymatic activity within 15 minutes .

Comparison with Similar Compounds

PXS-5153A (monohydrochloride) is unique in its dual inhibition of lysyl oxidase like 2 and lysyl oxidase like 3 enzymes. Similar compounds include:

PXS-5153A (monohydrochloride) stands out due to its high selectivity and potency in inhibiting both lysyl oxidase like 2 and lysyl oxidase like 3, making it a valuable tool in fibrosis research and potential therapeutic applications.

Properties

IUPAC Name

3-[1-[(Z)-4-amino-2-fluorobut-2-enyl]-2-methylpyrrolo[3,2-b]pyridin-3-yl]-N,N-dimethylbenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2S.ClH/c1-14-19(15-6-4-7-17(12-15)28(26,27)24(2)3)20-18(8-5-11-23-20)25(14)13-16(21)9-10-22;/h4-9,11-12H,10,13,22H2,1-3H3;1H/b16-9-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWZKAGUIGUVAY-LFMIJCLESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1CC(=CCN)F)C=CC=N2)C3=CC(=CC=C3)S(=O)(=O)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(N1C/C(=C/CN)/F)C=CC=N2)C3=CC(=CC=C3)S(=O)(=O)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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